molecular formula C14H19NO3 B8694977 4-(3-Furanyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester CAS No. 532991-47-2

4-(3-Furanyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester

Cat. No. B8694977
CAS RN: 532991-47-2
M. Wt: 249.30 g/mol
InChI Key: SVSXKMNYRDQMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Furanyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Furanyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Furanyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

532991-47-2

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 4-(furan-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-7-4-11(5-8-15)12-6-9-17-10-12/h4,6,9-10H,5,7-8H2,1-3H3

InChI Key

SVSXKMNYRDQMKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=COC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with boronic acid 3 (6.22 g, 55.6 mmol), triflate 2 (55.27 g, 166.8 mmol, 3 eq.), lithium chloride (7.07 g, 166.8 mmol, 3 eq.), aqueous 2N Na2CO3 (56 mL), 1,2-dimethoxyethane (120 mL) and Pd(PPh3)4 (3.21 g, 2.8 mmol, 0.05 eq.). The reaction mixture was heated to reflux under inert atmosphere for 4 h. After cooling to room temperature the reaction mixture was concentrated under reduced pressure. The resulting residue was partitioned between dichloromethane (150 mL), aqueous 2N Na2CO3 (125 mL), and concentrated ammonium hydroxide (9 mL). The layers were separated and the aqueous layer extracted again with dichloromethane (3×125 mL). The combined organics were dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting residue was purified via flash column chromatography (hexanes/CH2Cl2/EtOAc 9:1:1) to yield 4 as a light yellow oil (8.13 g, 59%). TLC Rf=0.43; 400 MHz 1H-NMR (CDCl3) δ 1.48 (s, 9H), 2.37 (s, 2H), 3.60 (t, J=3.6 Hz, 2H), 4.03 (s, 2H), 5.87 (s, 1H), 6.51 (s, 1H), 7.38 (d, J=6.8 Hz, 2H); 125 MHz 13C-NMR (CDCl3) δ 26.9, 39.5 (broad), 40.8 (broad), 43.6 (broad), 79.7, 107.2, 118.7 (broad), 126.8, 138.1, 143.5, 154.9. HRMS Calcd. for C14H19NO3Na [M++Na]: 272.1263. Found: 272.1271.
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
55.27 g
Type
reactant
Reaction Step One
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
catalyst
Reaction Step One
Name
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.